molecular formula C9H9NOS B1248230 5-Phenyl-2-oxazolidinethione CAS No. 3433-15-6

5-Phenyl-2-oxazolidinethione

Cat. No.: B1248230
CAS No.: 3433-15-6
M. Wt: 179.24 g/mol
InChI Key: ULDSUTWYOBXEBV-UHFFFAOYSA-N
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Description

5-Phenyl-2-oxazolidinethione is a heterocyclic compound containing a five-membered ring with nitrogen, oxygen, and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-2-oxazolidinethione typically involves the reaction of 2-amino-2-phenylethanol with carbon disulfide under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxazolidinethione ring. The reaction conditions often include the use of a base such as potassium hydroxide or sodium hydroxide and a solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-2-oxazolidinethione undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the oxazolidinethione ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding oxazolidine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine, chlorine, or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Oxazolidine.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

5-Phenyl-2-oxazolidinethione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 5-Phenyl-2-oxazolidinethione involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Oxazolidinones: Compounds with a similar oxazolidine ring but with different substituents.

    Thiazolidinones: Compounds with a sulfur atom replacing the oxygen in the oxazolidine ring.

    Imidazolidinones: Compounds with a nitrogen atom replacing the oxygen in the oxazolidine ring.

Uniqueness

5-Phenyl-2-oxazolidinethione is unique due to the presence of both sulfur and oxygen atoms in the ring, which imparts distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-phenyl-1,3-oxazolidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c12-9-10-6-8(11-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULDSUTWYOBXEBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=S)N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80439197
Record name Barbarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3433-15-6
Record name Barbarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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